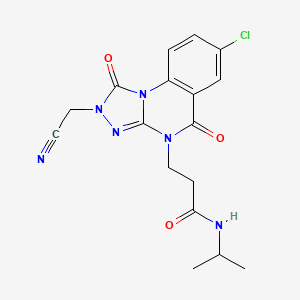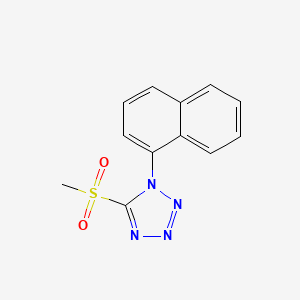
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a hydrazide group attached to a benzene ring . The 4-fluoro-1,3-benzothiazol-2-yl moiety indicates the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 3,5-dimethoxy refers to two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 5 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzohydrazide moiety, a benzothiazole ring, and two methoxy groups attached to the benzene ring . The fluorine atom on the benzothiazole ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The hydrazide group could potentially undergo condensation reactions with carbonyl compounds . The fluorine atom on the benzothiazole ring could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring could contribute to its aromaticity and stability . The methoxy groups could influence its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis of Anticancer Agents
Benzothiazole (BT) derivatives, including compounds structurally related to N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, have been synthesized and investigated for their anticancer properties. A significant body of research has focused on developing new BT acylhydrazone derivatives as potential anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The synthesis involves multiple steps, including the formation of benzaldehyde derivatives and subsequent reactions to produce the final BT derivatives. The anticancer activity of these compounds is evaluated through MTT assays, DNA synthesis inhibition studies, and flow cytometric analyses to understand their mechanism of action and potential pathways leading to cancer cell death (Osmaniye et al., 2018).
Antimicrobial and Antioxidant Properties
Another area of application for BT derivatives includes their antimicrobial and antioxidant properties. Compounds with the BT scaffold have been synthesized and screened for their ability to inhibit microbial growth and exhibit antioxidant activity. These properties are of significant interest for the development of new therapeutic agents that can combat microbial infections and oxidative stress, contributing to various diseases. The synthesis and evaluation of these compounds involve characterizing their structural properties and assessing their biological activities against different microbial strains and in antioxidant assays (Jagtap et al., 2010).
Development of Diagnostic Tools
BT derivatives have also found applications in the development of diagnostic tools, such as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The design and synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, for instance, have been explored for their potential use in PET imaging to detect Aβ plaques in the brain. These compounds display high affinity for Aβ aggregates and have been evaluated in vitro, in animal models, and through small-animal PET studies to assess their effectiveness as imaging agents (Cui et al., 2012).
Pharmaceutical Formulation Development
The development of pharmaceutical formulations for anticancer benzothiazoles like GW 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) showcases another application of BT derivatives. Due to its promising anticancer activity but poor water solubility, efforts have been made to improve its formulation through the use of protein cages like apoferritin (AFt) as drug delivery vehicles. This approach aims to enhance the solubility and therapeutic efficacy of benzothiazole-based anticancer agents, making them more viable for clinical use (Breen et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFAIIZDJHTDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)
![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)



![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)


![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)


